molecular formula C17H17NO5S B14009503 Ethyl N-(benzenesulfonyl)-N-benzoylglycinate CAS No. 93818-52-1

Ethyl N-(benzenesulfonyl)-N-benzoylglycinate

Cat. No.: B14009503
CAS No.: 93818-52-1
M. Wt: 347.4 g/mol
InChI Key: GBYPLVUJYMCPJH-UHFFFAOYSA-N
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Description

Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate is an organic compound with the molecular formula C17H17NO5S It is a derivative of benzenesulfonic acid and benzoyl amino acetate, characterized by the presence of both sulfonyl and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate typically involves the reaction of benzenesulfonyl chloride with benzoyl amino acetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can help in reducing inflammation and tissue damage in conditions like ARDS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate is unique due to its combined sulfonyl and benzoyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like human neutrophil elastase sets it apart from other similar compounds .

Properties

CAS No.

93818-52-1

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 2-[benzenesulfonyl(benzoyl)amino]acetate

InChI

InChI=1S/C17H17NO5S/c1-2-23-16(19)13-18(17(20)14-9-5-3-6-10-14)24(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

GBYPLVUJYMCPJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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